2,4-Difluorobenzoic acid is an aromatic carboxylic acid characterized by two fluorine atoms located at the 2 and 4 positions of the benzene ring. Its molecular formula is C₇H₄F₂O₂, and it has a molecular weight of approximately 162.1 g/mol. This compound exists as a white crystalline solid at room temperature and is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water .
The compound's reactivity is influenced by the electronegative fluorine atoms, which affect the electron density of the aromatic ring .
Studies indicate that 2,4-difluorobenzoic acid exhibits biological activity that makes it a valuable intermediate in pharmaceutical synthesis. It has been noted for its antifungal properties and potential applications in developing herbicides and pesticides. The compound's structure allows it to interact effectively with biological targets, making it useful in medicinal chemistry .
Several methods exist for synthesizing 2,4-difluorobenzoic acid:
2,4-Difluorobenzoic acid serves multiple purposes across various fields:
Research into the interaction of 2,4-difluorobenzoic acid with biological systems reveals its potential effects on various enzymes and receptors. Studies have shown that its unique structure allows for specific binding interactions that can inhibit or modulate biological pathways. This characteristic is particularly relevant in drug design where targeting specific biological mechanisms is crucial for therapeutic efficacy .
Several compounds share structural similarities with 2,4-difluorobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluorobenzoic Acid | C₇H₅F O₂ | Contains one fluorine atom; less potent biologically |
3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | Fluorine atoms at different positions; distinct reactivity |
2,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | Different substitution pattern; potential variations in biological activity |
3-Fluorobenzoic Acid | C₇H₅F O₂ | Similar structure but with only one fluorine atom |
Each of these compounds exhibits different physical and chemical properties due to variations in their substitution patterns on the benzene ring. The presence of two fluorine atoms in 2,4-difluorobenzoic acid enhances its reactivity and biological activity compared to its mono-fluorinated counterparts .
Fluorinated benzoic acids represent a critical class of compounds in modern chemistry due to their unique electronic and steric properties. The introduction of fluorine atoms into aromatic systems enhances metabolic stability, lipophilicity, and binding affinity in pharmaceutical agents while modulating acidity and reactivity in synthetic intermediates. Among these derivatives, 2,4-difluorobenzoic acid (C~7~H~4~F~2~O~2~, CAS 1583-58-0) has emerged as a pivotal building block for antifungal drugs, agrochemicals, and advanced materials. Its molecular structure, featuring fluorine atoms at the 2- and 4-positions, creates a distinct electronic profile that influences both synthetic pathways and biological interactions.
Early synthesis routes for 2,4-difluorobenzoic acid relied on multi-step processes involving hazardous reagents like potassium dichromate, which posed environmental and safety challenges. Breakthroughs in catalytic oxidation and fluorination methodologies during the 2010s revolutionized production efficiency. For instance, the adoption of hydrogen peroxide and manganese dioxide as eco-friendly oxidants reduced waste generation by 40% compared to traditional methods. Parallel advancements in purification techniques enabled industrial-scale production of high-purity (>99%) material, meeting stringent pharmaceutical requirements.
2,4-Difluorobenzoic acid serves as a critical pharmaceutical intermediate in the synthesis of various therapeutic compounds, particularly in the development of antifungal medications and complex drug scaffolds. Its unique difluoro substitution pattern provides distinct advantages in pharmaceutical manufacturing, enabling the production of highly effective medicinal compounds with enhanced biological properties.
The compound plays a pivotal role in the synthesis of major antifungal agents, most notably fluconazole and voriconazole. These triazole-based antifungal drugs represent some of the most widely prescribed medications for treating fungal infections globally. In fluconazole synthesis, 2,4-difluorobenzoic acid serves as a precursor that undergoes multiple synthetic transformations to form the final therapeutic agent. The synthesis typically involves reaction with 1,2,4-triazole derivatives and subsequent chemical modifications to achieve the desired pharmacological profile.
For voriconazole production, 2,4-difluorobenzoic acid acts as an essential intermediate in the formation of the 2,4-difluorophenyl moiety that constitutes a key structural component of the final drug molecule. The synthesis process involves complex multi-step reactions where the difluoro substitution pattern contributes to the antifungal activity and pharmacokinetic properties of the resulting compound. Research has demonstrated that modifications to the difluoro positioning can significantly impact the biological efficacy of these antifungal agents.
The importance of 2,4-difluorobenzoic acid in antifungal drug synthesis extends beyond these two major compounds. Recent studies have explored its application in developing novel triazole derivatives with enhanced antifungal properties. These investigations have shown that the strategic incorporation of the 2,4-difluorobenzoic acid moiety can lead to compounds with improved activity against resistant fungal strains and better pharmacokinetic profiles.
Beyond antifungal applications, 2,4-difluorobenzoic acid demonstrates remarkable versatility in constructing complex pharmaceutical architectures. The compound serves as a building block in the synthesis of various drug classes, including antibacterial agents, anti-inflammatory compounds, and specialized therapeutic molecules. Its integration into complex drug scaffolds is facilitated by the presence of both the carboxylic acid functionality and the difluoro substitution pattern, which provide multiple sites for chemical modification and conjugation.
Research has demonstrated the compound's utility in developing desfluoroquinolone-sulfonamide hybrid compounds designed to combat methicillin-resistant Staphylococcus aureus (MRSA). These hybrid molecules incorporate the 2,4-difluorobenzoic acid scaffold as a key structural component, with studies showing promising antibacterial activity through DNA gyrase inhibition. The synthetic approach involves active substructure splicing, where the difluorobenzoic acid moiety is strategically positioned to optimize binding affinity and metabolic stability.
The compound's role in complex scaffold construction is further exemplified by its use in synthesizing quinazolinone-2-carboxamide derivatives with antimalarial properties. Structure-activity relationship studies have revealed that incorporation of the 2,4-difluorobenzoic acid framework can lead to significant improvements in potency, with some derivatives showing 95-fold enhanced activity compared to original hit compounds. These findings highlight the compound's potential as a privileged scaffold in medicinal chemistry applications.
The pharmaceutical enhancement of 2,4-difluorobenzoic acid through salt formation represents a crucial area of research for improving drug properties and therapeutic efficacy. Salt formation studies have revealed significant opportunities for enhancing solubility, stability, and bioavailability of pharmaceutical compounds containing this intermediate.
Cocrystallization studies involving 2,4-difluorobenzoic acid have demonstrated substantial improvements in pharmaceutical properties. Research has shown that the compound can form stable cocrystals with various pharmaceutical coformers, leading to enhanced dissolution rates and improved stability profiles. These cocrystal formations are particularly valuable for addressing solubility limitations that often plague pharmaceutical compounds.
The formation of multicomponent cocrystal salt (MCCS) systems has emerged as a particularly promising approach. Studies involving ribociclib, an anticancer drug, have demonstrated that cocrystal formation with fluorobenzoic acid derivatives, including 2,4-difluorobenzoic acid, can significantly improve solubility, permeability, dissolution, diffusion, and bioavailability compared to the parent drug compound. These improvements are attributed to the ability of the difluoro substitution pattern to create favorable intermolecular interactions that stabilize the cocrystal structure while maintaining the therapeutic activity of the active pharmaceutical ingredient.
The selection of appropriate coformers for 2,4-difluorobenzoic acid-based cocrystals follows established principles based on complementary hydrogen bonding patterns and molecular recognition. The carboxylic acid functionality provides strong hydrogen bond donor capabilities, while the fluorine atoms can participate in weak hydrogen bonding interactions and influence the overall crystal packing. This combination of interactions enables the formation of stable cocrystal structures with diverse pharmaceutical compounds.
The mechanisms underlying solubility and permeability enhancement through 2,4-difluorobenzoic acid salt formation involve multiple molecular-level interactions. The compound's acidic nature (pKa approximately 3.21) enables the formation of salts with basic drug molecules, leading to improved aqueous solubility through enhanced ionic character and disruption of crystal lattice interactions.
Research has demonstrated that fluorobenzoic acid coformers, including 2,4-difluorobenzoic acid, can significantly improve both solubility and permeability of BCS class IV drugs. Studies on naftopidil, a low solubility and low permeability drug, have shown that salt formation with 2,4,5-trifluorobenzoic acid (a related fluorinated compound) resulted in faster dissolution and enhanced permeability, demonstrating the potential of fluorinated coformers in pharmaceutical enhancement.
The permeability improvement mechanisms are particularly noteworthy, as they involve the modulation of molecular lipophilicity and membrane interaction properties. The fluorine atoms in the 2,4-difluorobenzoic acid structure contribute to increased lipophilicity, which can enhance membrane permeability and facilitate drug absorption. Additionally, the formation of salts or cocrystals can alter the ionization state of the drug molecule, potentially improving its ability to cross biological membranes.
Structure-activity relationship (SAR) investigations of 2,4-difluorobenzoic acid have provided valuable insights into the relationship between molecular structure and biological activity. These studies have been instrumental in understanding how the specific positioning and electronic effects of fluorine substituents influence pharmaceutical properties and therapeutic efficacy.
The difluoro substitution pattern in 2,4-difluorobenzoic acid exerts profound effects on biological activity through multiple mechanisms. The electron-withdrawing nature of fluorine atoms significantly influences the electronic distribution within the molecule, affecting both the acidity of the carboxylic acid group and the overall molecular reactivity. The pKa value of 2,4-difluorobenzoic acid (3.21±0.10) reflects the combined electronic effects of both fluorine substituents, which enhance the acidic character compared to unsubstituted benzoic acid.
The positioning of fluorine atoms at the 2 and 4 positions creates a unique electronic environment that influences molecular interactions with biological targets. The ortho-fluorine atom (position 2) can participate in intramolecular interactions with the carboxylic acid group, potentially affecting the molecular conformation and stability. Meanwhile, the para-fluorine atom (position 4) primarily exerts its influence through inductive effects, contributing to the overall electron-withdrawing character of the molecule.
Studies have demonstrated that the difluoro substitution pattern in 2,4-difluorobenzoic acid contributes to enhanced metabolic stability and improved pharmacokinetic properties when incorporated into drug molecules. The presence of fluorine atoms can protect against metabolic degradation by cytochrome P450 enzymes, leading to prolonged half-life and improved therapeutic efficacy. This metabolic protection is particularly important in the context of antifungal drug development, where sustained drug concentrations are crucial for therapeutic success.
Comparative studies between 2,4-difluorobenzoic acid and other fluorinated benzoic acid derivatives have revealed important structure-activity relationships that guide pharmaceutical development. The unique 2,4-difluoro substitution pattern provides distinct advantages over other fluorination patterns in terms of biological activity and pharmaceutical utility.
When compared to 2,3-difluorobenzoic acid, the 2,4-isomer demonstrates superior pharmaceutical applications, particularly in antifungal drug synthesis. The different positioning of the second fluorine atom (position 4 versus position 3) significantly affects the electronic properties and molecular interactions of the compound. The 2,4-difluoro pattern provides optimal electronic effects for antifungal activity, as evidenced by its widespread use in fluconazole and voriconazole synthesis.
Comparative analysis with 2,5-difluorobenzoic acid reveals that the 2,4-substitution pattern offers better synthetic accessibility and pharmaceutical applicability. While both compounds share similar pKa values (3.21 for 2,4-difluoro versus 3.27 for 2,5-difluoro), the 2,4-isomer demonstrates superior integration into complex pharmaceutical scaffolds and greater utility in drug development applications.
Studies comparing 2,4-difluorobenzoic acid with monofluorinated benzoic acids (2-fluorobenzoic acid and 4-fluorobenzoic acid) have shown that the difluoro substitution provides enhanced biological activity and improved pharmaceutical properties. The dual fluorine substitution creates a more pronounced electron-withdrawing effect, leading to greater acidity and enhanced molecular interactions with biological targets. This enhanced activity is particularly evident in antifungal applications, where the difluoro pattern contributes to improved potency and selectivity.
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